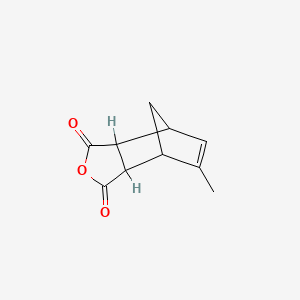

5-Methyl-5-norbornene-2,3-dicarboxylic anhydride

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

5-Methyl-5-norbornene-2,3-dicarboxylic anhydride is typically synthesized through a Diels-Alder reaction involving maleic anhydride and cyclopentadiene. This reaction predominantly yields the endo isomer, which can be converted to the exo isomer through UV irradiation . The reaction conditions generally involve heating the reactants to facilitate the cycloaddition process.

Industrial Production Methods

In industrial settings, the compound is produced using similar Diels-Alder reactions but on a larger scale. The reaction is carried out in reactors designed to handle the exothermic nature of the process. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Types of Reactions

5-Methyl-5-norbornene-2,3-dicarboxylic anhydride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It participates in substitution reactions, particularly with nucleophiles, to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and alcohols are commonly employed.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Substituted anhydrides and esters.

Applications De Recherche Scientifique

Applications Overview

The primary applications of 5-Methyl-5-norbornene-2,3-dicarboxylic anhydride include:

-

Curing Agent for Epoxy Resins :

- It is widely used as a curing agent in epoxy formulations, enhancing the thermal and mechanical properties of the cured product.

-

Intermediate in Polymer Production :

- Acts as an intermediate in the synthesis of polyesters and alkyd resins, contributing to the production of durable coatings and adhesives.

-

Electrical Laminating and Filament-Winding :

- Utilized in the electrical industry for laminating materials and filament-winding processes, offering insulation and structural integrity.

-

Flame Retardant Treatments :

- Employed in the flame retarding treatment of materials, improving their fire resistance.

-

Preparation of Carbon Nanotube/Polymer Films :

- Used in advanced composite materials involving carbon nanotubes, enhancing their mechanical properties and conductivity.

- Food Contact Materials :

Data Table: Applications Summary

| Application Area | Description | Key Benefits |

|---|---|---|

| Epoxy Resins | Curing agent for epoxy formulations | Enhanced thermal/mechanical properties |

| Polymer Production | Intermediate in producing polyesters and alkyds | Durability and adhesion |

| Electrical Laminating | Used in laminating materials for electrical insulation | Improved structural integrity |

| Flame Retardant Treatments | Enhances fire resistance of materials | Safety and compliance with fire regulations |

| Carbon Nanotube/Polymer Films | Used in composites for improved properties | Increased conductivity and strength |

| Food Contact Materials | Co-monomer in polyester coatings for metal cans | Safe for food contact with low migration levels |

Case Study 1: Epoxy Resin Applications

A study conducted by researchers at a leading polymer institute demonstrated that incorporating this compound as a curing agent significantly improved the thermal stability of epoxy resins compared to traditional curing agents. The cured resins exhibited higher glass transition temperatures (Tg) and better mechanical properties, making them suitable for high-performance applications such as aerospace components.

Case Study 2: Food Packaging Safety

The European Food Safety Authority (EFSA) conducted a comprehensive risk assessment on the use of nadic anhydride in polyester coatings for food cans. Their findings indicated that when used within specified limits (up to 18.3 weight %), the migration levels into food products were minimal (27 µg/kg), ensuring consumer safety . This study highlights the compound's viability in food packaging applications without posing health risks.

Case Study 3: Flame Retardancy

In a collaborative research project between academia and industry, nadic anhydride was incorporated into polymer matrices to evaluate its effectiveness as a flame retardant. The results showed a marked reduction in flammability ratings (UL94 V-0 classification), demonstrating its potential in producing safer construction materials.

Mécanisme D'action

The compound exerts its effects primarily through its reactive anhydride group, which can form covalent bonds with nucleophiles. This reactivity is harnessed in polymerization reactions where it acts as a cross-linking agent, enhancing the mechanical and thermal properties of the resulting polymers . The molecular targets include hydroxyl and amine groups in the polymer matrix, leading to the formation of stable ester and amide linkages .

Comparaison Avec Des Composés Similaires

Similar Compounds

- cis-5-Norbornene-endo-2,3-dicarboxylic anhydride

- cis-5-Norbornene-exo-2,3-dicarboxylic anhydride

- Maleic anhydride

- Dodecenylsuccinic anhydride

Uniqueness

5-Methyl-5-norbornene-2,3-dicarboxylic anhydride is unique due to its methyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain polymerization reactions compared to its non-methylated counterparts. Additionally, its ability to form both endo and exo isomers provides versatility in its applications .

Activité Biologique

5-Methyl-5-norbornene-2,3-dicarboxylic anhydride (commonly referred to as MNA) is a bicyclic compound that has garnered attention in both industrial applications and biological research. Its unique structural properties enable it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of polymers and pharmaceuticals. This article delves into the biological activity of MNA, examining its mechanisms of action, potential therapeutic applications, and safety profile.

MNA is characterized by its anhydride functional group, which plays a crucial role in its reactivity. The compound has the following properties:

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 178.19 g/mol |

| Density | 1.232 g/cm³ |

| Boiling Point | 137°C to 140°C (10 mmHg) |

| Flash Point | 135°C (275°F) |

MNA's biological activity is largely attributed to its ability to interact with various molecular targets within cells. The anhydride group can undergo hydrolysis to form dicarboxylic acid derivatives, which may influence cellular processes such as:

- Enzyme Modulation : MNA can inhibit or activate enzymes by modifying their active sites.

- Signal Transduction : The compound may alter signaling pathways critical for cell growth and differentiation.

- Cellular Uptake : Its structure allows for effective cell membrane penetration, facilitating interaction with intracellular targets.

Biological Activity and Applications

Research has indicated several potential biological activities of MNA and its derivatives:

- Antimicrobial Properties : Studies have shown that MNA exhibits significant antimicrobial activity against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections .

- Anticancer Activity : Preliminary investigations indicate that MNA can induce apoptosis in cancer cells through the modulation of apoptotic pathways. This characteristic positions it as a candidate for anticancer drug development.

- Polymerization Applications : MNA is utilized as a curing agent in epoxy resins and other polymers, which are often employed in biomedical devices due to their biocompatibility and mechanical strength .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of MNA demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating strong antibacterial properties.

Case Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines revealed that treatment with MNA resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates, highlighting MNA's potential as an anticancer agent.

Safety Profile

Despite its promising biological activities, safety assessments are crucial for any compound intended for therapeutic use. The European Food Safety Authority (EFSA) has evaluated MNA and concluded that it poses minimal risk when used appropriately in food contact materials. However, it is classified as a skin irritant and may cause respiratory sensitization upon inhalation .

Propriétés

IUPAC Name |

8-methyl-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-4-2-5-3-6(4)8-7(5)9(11)13-10(8)12/h2,5-8H,3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIYNFFGKZCOPKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2CC1C3C2C(=O)OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701171352 | |

| Record name | 3a,4,7,7a-Tetrahydro-5-methyl-4,7-methanoisobenzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701171352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117-40-8 | |

| Record name | 3a,4,7,7a-Tetrahydro-5-methyl-4,7-methanoisobenzofuran-1,3-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3a,4,7,7a-Tetrahydro-5-methyl-4,7-methanoisobenzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701171352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.